molecular formula C20H20N2O3 B11632580 Ethyl 6-methoxy-4-[(2-methylphenyl)amino]quinoline-3-carboxylate

Ethyl 6-methoxy-4-[(2-methylphenyl)amino]quinoline-3-carboxylate

Cat. No.: B11632580
M. Wt: 336.4 g/mol
InChI Key: WXGJOLNZMYBFOH-UHFFFAOYSA-N
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Description

ETHYL 6-METHOXY-4-(2-TOLUIDINO)-3-QUINOLINECARBOXYLATE is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-METHOXY-4-(2-TOLUIDINO)-3-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Methoxy Group: Methoxylation can be performed using methanol and a suitable catalyst.

    Attachment of the Toluidino Group: This step involves the reaction of the quinoline derivative with 2-toluidine under appropriate conditions.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-METHOXY-4-(2-TOLUIDINO)-3-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ETHYL 6-METHOXY-4-(2-TOLUIDINO)-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA. The compound may exert its effects by inhibiting enzyme activity, binding to receptors, or intercalating into DNA, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinidine: An antiarrhythmic agent derived from quinine.

    Cinchonine: Another quinoline derivative with medicinal properties.

Uniqueness

ETHYL 6-METHOXY-4-(2-TOLUIDINO)-3-QUINOLINECARBOXYLATE is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and toluidino groups may enhance its activity or selectivity compared to other quinoline derivatives.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

ethyl 6-methoxy-4-(2-methylanilino)quinoline-3-carboxylate

InChI

InChI=1S/C20H20N2O3/c1-4-25-20(23)16-12-21-18-10-9-14(24-3)11-15(18)19(16)22-17-8-6-5-7-13(17)2/h5-12H,4H2,1-3H3,(H,21,22)

InChI Key

WXGJOLNZMYBFOH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC=C3C)OC

Origin of Product

United States

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